molecular formula C28H37N3O9S B13443645 4-Hydroxyestrone-2-glutathione

4-Hydroxyestrone-2-glutathione

Cat. No.: B13443645
M. Wt: 591.7 g/mol
InChI Key: UKCFCQKNUGHMIT-ZSNSHDFUSA-N
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Description

4-Hydroxyestrone-2-glutathione is a conjugated compound formed from 4-hydroxyestrone and glutathione. 4-Hydroxyestrone is an endogenous estrogen metabolite known for its neuroprotective effects against oxidative damage . Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and it plays a crucial role in cellular detoxification processes . The conjugation of 4-hydroxyestrone with glutathione enhances its solubility and facilitates its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxyestrone-2-glutathione involves the conjugation of 4-hydroxyestrone with glutathione. This reaction is typically catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathione moiety to the 4-hydroxyestrone molecule . The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of cofactors such as magnesium ions to enhance enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of glutathione S-transferase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the conjugated compound. The product is then purified using chromatographic techniques to obtain a high-purity form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyestrone-2-glutathione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions include various quinone derivatives and their reduced forms. These products are of interest due to their potential biological activities and implications in oxidative stress-related diseases .

Scientific Research Applications

4-Hydroxyestrone-2-glutathione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxyestrone-2-glutathione involves its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The glutathione moiety acts as an antioxidant, while the 4-hydroxyestrone component provides additional neuroprotective effects. The compound enhances the cytoplasmic translocation of p53, a tumor suppressor protein, through SIRT1-mediated deacetylation, thereby promoting cell survival under oxidative stress conditions .

Properties

Molecular Formula

C28H37N3O9S

Molecular Weight

591.7 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H37N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,28-/m0/s1

InChI Key

UKCFCQKNUGHMIT-ZSNSHDFUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O

Origin of Product

United States

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